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Abstract

Olverembatinib dimesylate, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI),
represents a significant advancement in the treatment of chronic myeloid leukemia (CML),
particularly for patients with resistance to previous TKI therapies. Developed by Ascentage
Pharma, olverembatinib is a potent, orally active inhibitor of a wide spectrum of BCR-ABL
kinase domain mutations, including the highly resistant T315I "gatekeeper" mutation. This
technical guide provides an in-depth overview of the discovery, preclinical development,
mechanism of action, and clinical evaluation of olverembatinib dimesylate, presenting key
data in a structured format to facilitate understanding and further research. Detailed
experimental protocols for seminal studies are also provided, alongside visualizations of critical
pathways and workflows.

Introduction: Addressing Unmet Needs in CML
Therapy

The introduction of TKIs has revolutionized the management of CML, a hematological
malignancy driven by the constitutively active BCR-ABL fusion oncoprotein. However, the
emergence of resistance, often mediated by point mutations in the BCR-ABL kinase domain,
remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to
first and second-generation TKIs. Olverembatinib was specifically designed to overcome these
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resistance mechanisms and provide a new therapeutic option for heavily pretreated CML
patients.

Discovery and Chemical Synthesis

The development of olverembatinib (also known as HQP1351 or GZD824) was the result of a
targeted drug discovery program aimed at identifying a potent BCR-ABL inhibitor with activity
against a wide range of clinically relevant mutations.

The synthesis of olverembatinib involves a multi-step process. A key step is the Sonogashira
coupling of a substituted alkyne with a bromopyridine derivative. This is followed by
deprotection and a final amide formation to yield the active olverembatinib molecule.[1]

Preclinical Development
In Vitro Potency and Selectivity

Olverembatinib has demonstrated potent inhibitory activity against both wild-type and a broad
spectrum of mutant BCR-ABL kinases in biochemical assays. Notably, it retains high potency
against the T315I mutation, a common mechanism of resistance to other TKIs.
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BCR-ABL Mutant IC50 (nM)
Native (Wild-Type) 0.34[2]
T315I 0.68[2]
G250E 0.71
Q252H 0.15
Y253F 0.35
E255K 0.27
F317L 0.35
M351T 0.29
H396P 0.35

Table 1: In vitro inhibitory activity of
olverembatinib against a panel of BCR-ABL

kinase mutants.

Cellular Activity

In cellular assays, olverembatinib effectively inhibited the proliferation of CML cell lines,
including K562, and Ba/F3 cells engineered to express various BCR-ABL mutants.
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Cell Line BCR-ABL Status IC50 (nM)
K562 Wild-Type 0.21]3]
Ku812 Wild-Type 0.13[3]
K562R Q252H 4.5[3]
SUP-B15 Ph+ ALL 2.5[3]

Not explicitly quantified in the
Ba/F3 T315I provided results, but potent
inhibition was noted.

Table 2: Anti-proliferative
activity of olverembatinib in
CML and Ph+ ALL cell lines.

In Vivo Efficacy in Animal Models

Preclinical studies in murine models of CML demonstrated the in vivo efficacy of
olverembatinib. Oral administration of olverembatinib led to complete tumor regression in mice
xenografted with K562 or Ku812 CML cells.[3] Furthermore, in a model using Ba/F3 cells
expressing the T315] mutation, olverembatinib treatment significantly prolonged the survival of
the animals.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats indicated that olverembatinib has good oral bioavailability
(48.7%) and achieves a maximum plasma concentration (Cmax) of 390.5 ug/L following a 25
mg/kg oral dose.[4] In vitro studies have shown that the metabolism of olverembatinib is
primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C9.[5]

Mechanism of Action

Olverembatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-
ABL kinase, thereby blocking its catalytic activity. This inhibition prevents the phosphorylation of
downstream signaling proteins that are crucial for the proliferation and survival of CML cells.
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Signaling Pathway Inhibition

The binding of olverembatinib to BCR-ABL leads to the downregulation of key downstream
signaling pathways, including:

e CrkL (CT10 regulator of kinase-like): Inhibition of CrkL phosphorylation is a key indicator of
BCR-ABL kinase inhibition.

o STATS (Signal transducer and activator of transcription 5): Constitutive activation of STATS is
a hallmark of CML, and its inhibition by olverembatinib contributes to the induction of
apoptosis.

o AKT and ERK1/2: These are important downstream effectors of BCR-ABL that promote cell
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survival and proliferation.
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Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of olverembatinib.
Max Width: 760px.

Clinical Development

Olverembatinib has undergone extensive clinical evaluation in patients with TKl-resistant CML.

Phase I/ll Clinical Trials in China (NCT03883087 and
NCT03883100)

These pivotal Phase I/1l trials evaluated the safety and efficacy of olverembatinib in Chinese
patients with TKI-resistant CML in chronic phase (CML-CP) and accelerated phase (CML-AP),
particularly those harboring the T315l mutation.[6] The recommended Phase 2 dose (RP2D)
was determined to be 40 mg administered orally every other day.[7]

Efficacy Results in CML-CP (NCT03883087) As of the data cutoff on April 30, 2022 (n=41):[8]

Complete Hematologic Response (CHR): 100% (31/31 patients without baseline CHR)

Major Cytogenetic Response (MCyR): 82.9%

Complete Cytogenetic Response (CCyR): 70.7%

Major Molecular Response (MMR): 58.5%

Efficacy Results in CML-AP (NCT03883100) As of the data cutoff on April 30, 2022 (n=23):[8]

Major Hematologic Response (MaHR): 78.3%

Major Cytogenetic Response (MCyR): 52.2%

Complete Cytogenetic Response (CCyR): 52.2%

Major Molecular Response (MMR): 47.8%

Phase Ib Clinical Trial in the US (NCT04260022)

This multicenter Phase b study evaluated olverembatinib in heavily pretreated patients with
CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) who were
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resistant to or intolerant of prior TKIs, including ponatinib and asciminib.[9]
Efficacy in CML-CP Patients (n=80 total patients in study)[6]

o Complete Cytogenetic Response (CCyR): ~61%

o Major Molecular Response (MMR): ~42%

« In patients with prior ponatinib failure, the CCyR was approximately 58% and MMR was
about 37%.[10]

« In patients with prior asciminib resistance, the CCyR was 50% and MMR was 33%.[10]

Safety and Tolerability

Across clinical trials, olverembatinib has been generally well-tolerated. The most common
treatment-related adverse events (TRAES) are summarized below.
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Adverse Event Any Grade (%) Grade 23 (%)
Hematologic

Thrombocytopenia 70.7 48.8

Anemia 70.7 31.7
Leukopenia 51.2 14.6
Neutropenia 41.4 21.9

Non-Hematologic

Skin hyperpigmentation 56.1 0

Creatine kinase elevation 56.1 19.5
Hypertriglyceridemia 60.9 Not specified
Proteinuria 56.5 Not specified
Hypocalcemia 52.2 Not specified

Table 3: Common Treatment-
Related Adverse Events with
Olverembatinib (Data from
NCT03883087 and
NCT03883100).[8]

Arterial occlusive events (AOESs), a concern with some other third-generation TKIls, have been
infrequent (3%) and generally mild to moderate with olverembatinib.[6]

Experimental Protocols
BCR-ABL Kinase Inhibition Assay (General Protocol)

This assay is used to determine the in vitro potency of a compound against the BCR-ABL
kinase.
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Figure 2: General workflow for a BCR-ABL kinase inhibition assay. Max Width: 760px.

Methodology:

o Reagents: Recombinant human BCR-ABL kinase (wild-type or mutant), a suitable kinase
substrate (e.g., a synthetic peptide or a protein like GST-CrkL), ATP, and the test compound
(olverembatinib).

e Procedure: The kinase, substrate, and varying concentrations of olverembatinib are
incubated together in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

o Detection: After a set incubation period, the level of substrate phosphorylation is measured.
This can be done using various methods, such as an ELISA with a phospho-specific
antibody or by separating the reaction products by SDS-PAGE and performing a Western
blot with an anti-phosphotyrosine antibody.

» Data Analysis: The percentage of kinase inhibition at each olverembatinib concentration is
calculated relative to a no-drug control. The IC50 value is then determined by fitting the data
to a dose-response curve.

Cell Proliferation Assay (General Protocol for BalF3
Cells)
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This assay measures the effect of a compound on the growth of leukemia cells.
Methodology:

o Cell Culture: Ba/F3 cells expressing a specific BCR-ABL construct are cultured in
appropriate media. For these cells, proliferation is dependent on BCR-ABL activity, so IL-3 is
typically omitted from the culture medium.

o Plating: Cells are seeded into 96-well plates at a predetermined density.
o Treatment: Varying concentrations of olverembatinib are added to the wells.

 Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell
proliferation.

 Viability Assessment: The number of viable cells is determined using a colorimetric or
fluorometric assay, such as MTT, XTT, or a reagent that measures ATP content (e.g.,
CellTiter-Glo).

o Data Analysis: The results are used to calculate the IC50 value, representing the
concentration of olverembatinib that inhibits cell proliferation by 50%.

Western Blot for Downstream Signaling (General
Protocol for K562 Cells)

This technique is used to assess the effect of a compound on the phosphorylation of
downstream signaling proteins.
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Figure 3: General workflow for Western blot analysis of signaling proteins. Max Width: 760px.
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Methodology:

e Cell Treatment: K562 cells are treated with various concentrations of olverembatinib for a
specified time.

e Cell Lysis: The cells are lysed to extract total protein.

o Protein Quantification: The protein concentration of the lysates is determined to ensure equal
loading.

o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then
transferred to a membrane (e.g., PVDF or nitrocellulose).

e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific for the phosphorylated form of the target protein (e.g., p-CrkL, p-STAT5). A primary
antibody against the total protein is used as a loading control.

» Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody, and the protein bands are visualized using a
chemiluminescent substrate.

e Analysis: The intensity of the bands is quantified to determine the relative levels of protein
phosphorylation.

Conclusion

Olverembatinib dimesylate is a potent, third-generation BCR-ABL TKI with a favorable
efficacy and safety profile in patients with TKl-resistant CML, including those with the T315I
mutation and those who have failed prior therapy with ponatinib or asciminib. Its broad activity
against a wide range of BCR-ABL mutations addresses a critical unmet need in the
management of CML. The data presented in this technical guide underscore the robust
preclinical and clinical development of olverembatinib and provide a comprehensive resource
for researchers and clinicians in the field of oncology and drug development. Ongoing and
future studies will further delineate the role of olverembatinib in the evolving landscape of CML
therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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